Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-: is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a 1,1-di-1H-pyrrol-2-ylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the pyridine derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine or pyrrole derivatives with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices and sensors .
Wirkmechanismus
The mechanism by which Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 2-(1H-pyrrol-2-ylmethyl)-
- Pyridine, 2-(1H-pyrrol-2-yl)-
- Pyridine, 2-(1H-pyrrol-1-yl)-
Uniqueness: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is unique due to the presence of the 1,1-di-1H-pyrrol-2-ylethyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
659734-78-8 |
---|---|
Molekularformel |
C15H15N3 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-[1,1-bis(1H-pyrrol-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-15(13-7-4-10-17-13,14-8-5-11-18-14)12-6-2-3-9-16-12/h2-11,17-18H,1H3 |
InChI-Schlüssel |
ZTLRLWUQTNATCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CN1)(C2=CC=CN2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.